2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide
CAS No.:
Cat. No.: VC14795138
Molecular Formula: C17H21N3O5S
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O5S |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C17H21N3O5S/c18-26(24,25)13-5-3-12(4-6-13)10-19-14(21)11-20-15(22)9-17(16(20)23)7-1-2-8-17/h3-6H,1-2,7-11H2,(H,19,21)(H2,18,24,25) |
| Standard InChI Key | YUESLJJXODEIHU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)CC(=O)N(C2=O)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Structural and Molecular Characteristics
Core Framework and Functional Groups
The compound’s defining feature is its spirocyclic architecture, comprising a fused cyclopentane and four-membered lactam ring system (2-azaspiro[4.4]non-2-yl). This spiro arrangement imposes steric constraints that enhance stability while influencing electronic properties. The lactam ring contains two ketone groups (1,3-dioxo), which participate in hydrogen bonding and electrophilic interactions. Attached to this core is an acetamide group () linked to a 4-sulfamoylbenzyl substituent. The sulfonamide () group contributes to solubility in polar solvents and potential hydrogen-bonding interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 2-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
| Canonical SMILES | C1CCC2(C1)CC(=O)N(C2=O)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
| Topological Polar Surface Area | 135 Ų |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide involves three principal stages:
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Spirocyclic Lactam Formation: Cyclopentane and a four-membered β-lactam precursor undergo annulation under acidic conditions, facilitated by catalysts such as p-toluenesulfonic acid.
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Acetamide Coupling: The spiro intermediate reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide group.
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Sulfamoylbenzyl Functionalization: A nucleophilic substitution reaction links the 4-sulfamoylbenzylamine to the acetamide via a benzyl bromide intermediate.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Spirocyclization | Cyclopentane, β-lactam, , 80°C | 65–70 |
| Acetamide Installation | Chloroacetyl chloride, EtN, THF, 0°C → RT | 85 |
| Benzylation | 4-Sulfamoylbenzylamine, KCO, DMF, 60°C | 78 |
Critical challenges include minimizing epimerization during spirocyclization and ensuring regioselectivity in benzylation. Purification via column chromatography or recrystallization achieves >95% purity.
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The compound’s reactivity is governed by three key regions:
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Lactam Carbonyls: Susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides).
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Sulfonamide Group: Acts as a weak acid (), participating in salt formation or hydrogen bonding.
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Acetamide Linker: Undergoes hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives.
Derivatization Opportunities
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Reduction: Lithium aluminum hydride ($$ \
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